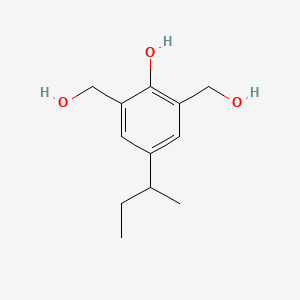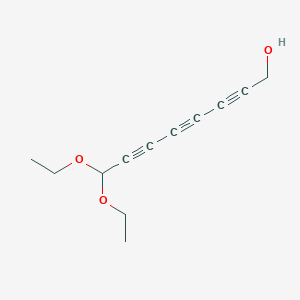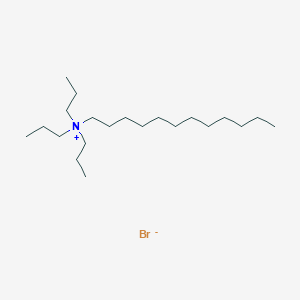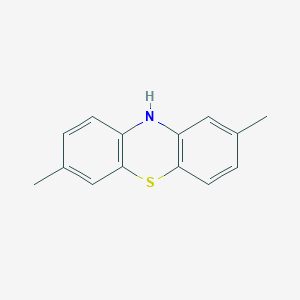
2,7-Dimethyl-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-10H-phenothiazine typically involves the introduction of methyl groups to the phenothiazine core. One common method is the methylation of phenothiazine using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: 2,7-Dimethyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms of the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and subsequent nucleophilic substitution with amines or alcohols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenothiazines with different functional groups.
科学的研究の応用
2,7-Dimethyl-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its neuroleptic and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and as a stabilizer in polymers.
作用機序
The mechanism of action of 2,7-Dimethyl-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, its neuroleptic effects are attributed to its ability to block dopamine receptors in the brain, thereby reducing psychotic symptoms. The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
類似化合物との比較
Phenothiazine: The parent compound with a wide range of applications.
10H-Phenothiazine: Another derivative with different substitution patterns.
2,7-Dimethylphenazine: A structurally similar compound with distinct properties.
Uniqueness: 2,7-Dimethyl-10H-phenothiazine is unique due to the specific placement of methyl groups, which can influence its chemical reactivity and biological activity. Compared to other phenothiazine derivatives, it may exhibit enhanced stability, solubility, and specific interactions with molecular targets.
特性
CAS番号 |
55601-81-5 |
|---|---|
分子式 |
C14H13NS |
分子量 |
227.33 g/mol |
IUPAC名 |
2,7-dimethyl-10H-phenothiazine |
InChI |
InChI=1S/C14H13NS/c1-9-4-6-13-12(7-9)15-11-5-3-10(2)8-14(11)16-13/h3-8,15H,1-2H3 |
InChIキー |
QNMVXOGCFYYMNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)

methanethione](/img/structure/B14637600.png)

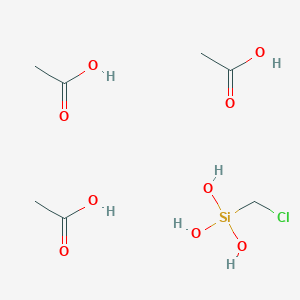
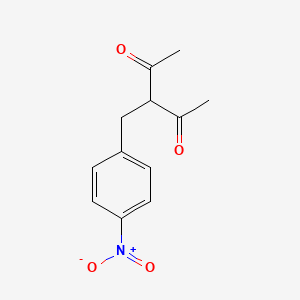

![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
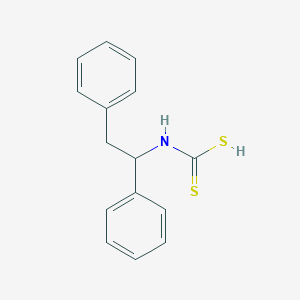
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
